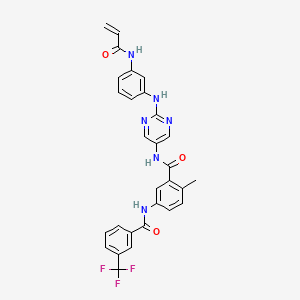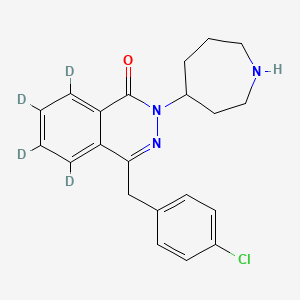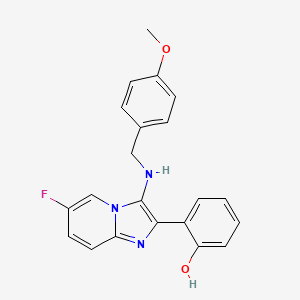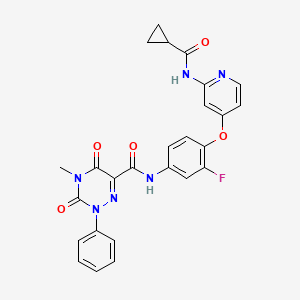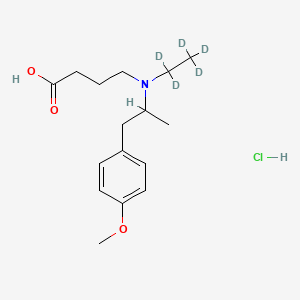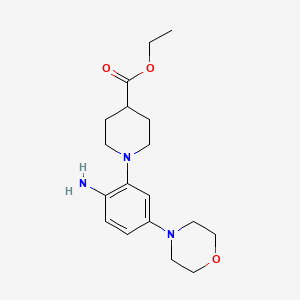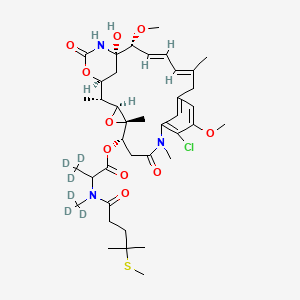
Maytansinoid DM4 impurity 5-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maytansinoid DM4 impurity 5-d6 is a deuterium-labeled derivative of Maytansinoid DM4 impurity 5. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to facilitate its use as a tracer in drug development and pharmacokinetic studies . This compound is primarily used in scientific research and is not intended for personal use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Maytansinoid DM4 impurity 5-d6 involves the incorporation of deuterium into the parent compound, Maytansinoid DM4 impurity 5. The process typically includes:
Deuterium Exchange Reactions: Deuterium atoms replace hydrogen atoms in the parent compound through catalytic exchange reactions.
Deuterated Reagents: Utilization of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods while maintaining reaction conditions to achieve high yields.
Purification: Advanced purification techniques such as chromatography to isolate the desired deuterium-labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
Maytansinoid DM4 impurity 5-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Maytansinoid DM4 impurity 5-d6 has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track the distribution and metabolism of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drug formulations and in quality control processes.
Mecanismo De Acción
Maytansinoid DM4 impurity 5-d6 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to tubulin, inhibiting microtubule polymerization and causing cell cycle arrest at the mitotic phase. This leads to the selective killing of rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Maytansinoid DM1: Another derivative of maytansine, used in antibody-drug conjugates.
Maytansinoid DM4: The parent compound of Maytansinoid DM4 impurity 5-d6, used in similar applications.
S-methyl-DM1 and S-methyl-DM4: Thiomethyl derivatives of maytansinoids, used in targeted cancer therapies
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C39H56ClN3O10S |
|---|---|
Peso molecular |
800.4 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24?,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3 |
Clave InChI |
AYWIIXDQRUFQGH-AOJRJVLRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H] |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)
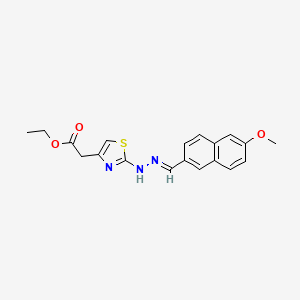
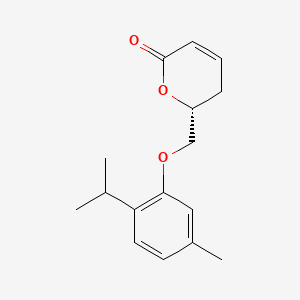
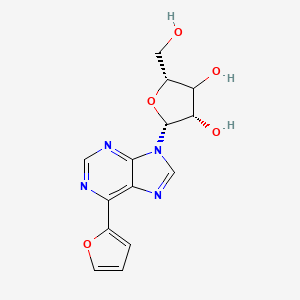
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)
